Methyl 2-Methoxyisonicotinate
Overview
Description
Methyl 2-Methoxyisonicotinate is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions .
Synthesis Analysis
This compound has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions . It is also used to synthesize boronic acids, which are used in the synthesis of medicines such as long-acting alcohols and pyridyl compounds .Molecular Structure Analysis
The molecular formula of this compound is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-11-7-5-6 (3-4-9-7)8 (10)12-2/h3-5H,1-2H3 .Chemical Reactions Analysis
This compound is used as a reagent for cross-coupling reactions . It has been used as an intermediate in the synthesis of other medicines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.16 g/mol . It has a boiling point of 33-35°C . The physical form of this compound is solid .Scientific Research Applications
Alkaline Hydrolysis and Electronic Interactions
Methyl 2-methoxyisonicotinate has been studied in the context of alkaline hydrolysis. Research by Campbell et al. (1970) compared the hydrolysis rates of methyl methoxypyridinecarboxylates, including this compound, with analogous compounds. This study highlighted electronic interactions between the methoxy group and ring nitrogen in these compounds, providing insights into their chemical behavior (Campbell et al., 1970).
Catalytic Methylation
The potential use of this compound in catalytic methylation processes was explored in a study by Yadav and Salunke (2013). They investigated the methylation of 2-naphthol using dimethyl carbonate, demonstrating a greener approach to producing important intermediates like 2-methoxynaphthalene (Yadav & Salunke, 2013).
Solvent Applications in Li-ion Batteries
Gu et al. (2000) identified 2-Methoxyethyl (methyl) carbonate, a related compound, as a useful solvent for rechargeable Li-ion batteries. Their research provided insights into conductivity–temperature relationships and glass-transition temperatures, enhancing understanding of solvent-assisted ion conduction mechanisms (Gu et al., 2000).
Role in Muscarine-like and Nicotine-like Agonists
Lambrecht and Mutschler (1975) discussed a compound related to this compound, quaternary isoarecoline, noting its muscarine-like and nicotine-like agonist properties. This suggests potential applications in understanding neuroactive substances (Lambrecht & Mutschler, 1975).
Applications in Synthesis and Metallation
Epsztajn et al. (1989) explored the synthesis and metallation of compounds including 2-methoxyisonicotin-anilides. Their research provided methods for transforming picolinic and isonicotinic acids into trisubstituted pyridines, useful in chemical synthesis (Epsztajn et al., 1989).
Mechanism of Action
Target of Action
This compound is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions .
Mode of Action
It’s known that the methoxy group on methyl 2-methoxyisonicotinate can be replaced with halides or pyridine nitrogen , which suggests that it may interact with its targets through these functional groups.
Pharmacokinetics
This compound has a molecular weight of 167.16 . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSHVOCUQNUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557614 | |
Record name | Methyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-51-4 | |
Record name | 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26156-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methoxyisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the reactivity of Methyl 2-Methoxyisonicotinate?
A1: The research focuses on the alkaline hydrolysis rates of various methyl methoxypyridinecarboxylates, including this compound. The study found that this compound hydrolyzes at approximately half the rate predicted by simply considering the additive effects of its substituents. [] This suggests an interaction between the methoxy group and the ring nitrogen, influencing the molecule's reactivity during hydrolysis. []
Q2: How does the reactivity of this compound compare to similar compounds with a nitro group?
A2: The research compares the hydrolysis rates of methyl methoxypyridinecarboxylates, like this compound, with those of analogous ethyl methoxynitrobenzoates. While both compound families share structural similarities, the study observes differences in their hydrolysis rates. These differences are attributed to the distinct electronic properties of the pyridine nitrogen in comparison to the nitro group, as well as potential steric effects related to nitro group twisting. []
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